2-Propionylamino-4-chloromethylthiazole
Description
2-Propionylamino-4-chloromethylthiazole is a thiazole-derived compound characterized by a propionylamino (-NHCOCH₂CH₃) group at the 2-position and a chloromethyl (-CH₂Cl) substituent at the 4-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The propionylamino moiety may contribute to solubility and hydrogen-bonding interactions, influencing its pharmacokinetic properties .
Properties
CAS No. |
92926-65-3 |
|---|---|
Molecular Formula |
C7H9ClN2OS |
Molecular Weight |
204.68 g/mol |
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c1-2-6(11)10-7-9-5(3-8)4-12-7/h4H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
SAEBAJRFRUNPOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
- 4-Chloromethylthiazole: Lacks the propionylamino group at position 2.
- 2-Amino-4-chloromethylthiazole: Replaces the propionylamino group with a primary amine (-NH₂). This modification increases nucleophilicity at the 2-position, making it more reactive in coupling reactions compared to 2-propionylamino derivatives.
Limitations of Available Data
Studies on pyrazolopyrimidines () highlight isomerization and synthetic strategies for fused heterocycles, which differ fundamentally from the monocyclic thiazole framework. Further experimental data on the target compound’s physicochemical properties, stability, and bioactivity are needed for a rigorous comparison.
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